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Compound of Interest

Compound Name: SR9186

Cat. No.: B609158

Disclaimer: Publicly available research specifically detailing the effects of SR9186 on hepatic
metabolism is limited. This guide synthesizes data from studies on the closely related and well-
characterized REV-ERB agonists, SR9009 and SR9011. Due to their identical mechanism of
action as REV-ERB agonists, their biological effects on hepatic metabolism are expected to be
highly similar to those of SR9186. This document is intended for researchers, scientists, and
drug development professionals.

Core Mechanism of Action

SR9186 is a synthetic agonist of the nuclear receptors REV-ERBa (NR1D1) and REV-ERBf
(NR1D2). These receptors are crucial components of the circadian clock and act as
transcriptional repressors.[1][2] In the liver, REV-ERBa/[3 play a pivotal role in integrating
circadian rhythms with metabolic processes, including lipid and glucose homeostasis, by
directly repressing the expression of key metabolic genes.[3][4]

Upon binding to REV-ERB, SR9186 stabilizes the receptor, enhancing the recruitment of the
nuclear receptor co-repressor (NCoR) complex. This complex, which includes histone
deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes.[1][5]

Effects on Hepatic Lipid Metabolism

Activation of REV-ERB by agonists like SR9009 and SR9011 has been shown to significantly
reduce hepatic steatosis and improve dyslipidemia in preclinical models. The primary
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mechanism involves the transcriptional repression of genes involved in de novo lipogenesis

and cholesterol biosynthesis.[3][6]

Quantitative Data: Hepatic Gene Expression in Lipid
Metabolism

The following table summarizes the observed changes in the expression of key hepatic genes

involved in lipid metabolism following treatment with REV-ERB agonists in mouse models of

metabolic disease.

. Change in
Gene Function Model Treatment ] Reference
Expression
Master o
Srebfl Diet-induced
regulator of ] SR9011 Suppressed [7]
(SREBP-1c) ] ] obese mice
lipogenesis
Fasn (Fatty Key enzyme o Shiftin
) ) ) Diet-induced )
Acid in fatty acid ] SR9011 expression [7]
) obese mice
Synthase) synthesis phase
Scdl
Stearoyl- Enzyme in
( Y Y ) Diet-induced
CoA fatty acid ) SR9011 Suppressed [7]
) obese mice
Desaturase- desaturation
1)
Inhibitor of o
] ] ob/ob NASH Significantly
ApoC-lli lipoprotein SR9009 [1]
] model decreased
lipase
Enzyme in o
ob/ob NASH Significantly
Dhcr24 cholesterol SR9009 [1]
) model decreased
synthesis
Rate-limiting
enzyme in
Hmgcr Mouse model  SR9009 Suppressed [3]
cholesterol
synthesis
© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9655416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5085709/
https://www.natap.org/2013/HIV/100213_02.htm
https://www.natap.org/2013/HIV/100213_02.htm
https://www.natap.org/2013/HIV/100213_02.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantitative Data: Physiological Effects on Lipid Profile

Parameter Model Treatment Result Reference
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Triglycerides
Plasma

Mouse model SR9009 Reduced [3]

Cholesterol

No significant

change in total

Hepatic ob/ob NASH lipid area, but
_ SR9009 [1]
Steatosis model reduced
hepatocyte
ballooning
S ) CCl4-induced
Hepatic Fibrosis SR9009 Reduced [3]

fibrosis model

Effects on Hepatic Glucose Metabolism

REV-ERB activation has been demonstrated to improve glucose homeostasis by suppressing
hepatic glucose production (gluconeogenesis). This is achieved through the direct repression of
rate-limiting gluconeogenic enzymes.[4][8]

Quantitative Data: Hepatic Gene Expression in Glucose
Metabolism
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Quantitative Data: Physiological Effects on Glucose

Profile
Parameter Model Treatment Result Reference
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Signaling Pathways and Experimental Workflows
Signaling Pathway of SR9186 in Hepatic Metabolism
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SR9186 REV-ERB Signaling Pathway in Hepatocytes

Representative Experimental Workflow for In Vivo
Studies
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Typical In Vivo Experimental Workflow
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Experimental Protocols
In Vivo Mouse Model of Diet-Induced Obesity and NASH

Animal Model: Male C57BL/6J mice (for diet-induced obesity) or leptin-deficient ob/ob mice
(for a more rapid NASH phenotype) are commonly used.[1][11] Mice are typically housed
under a 12-hour light/dark cycle with ad libitum access to food and water.[11]

Diet: To induce metabolic syndrome, mice are fed a high-fat diet (HFD), often providing 45-
60% of calories from fat, sometimes supplemented with high fructose and cholesterol to
accelerate NASH development (e.g., "NASH diet").[1][12] The diet is administered for a
period of 8 to 16 weeks to establish the disease phenotype before treatment initiation.[11]
[12]

Drug Administration: SR9009 (as a proxy for SR9186) is typically dissolved in a vehicle such
as a solution of 10% DMSO, 10% Tween 80, and 80% saline. It is administered via
intraperitoneal (i.p.) injection. Dosing regimens vary, with effective doses reported from 30
mg/kg once daily to 100 mg/kg twice daily (b.i.d.).[1][10] Treatment duration can range from
30 days to 12 weeks.[1][10]

Metabolic Phenotyping: Throughout the study, parameters such as body weight and food
intake are monitored weekly.[11] Glucose metabolism is assessed using intraperitoneal
glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT), typically after an overnight
fast.[12]

Endpoint Analysis: At the conclusion of the study, animals are euthanized, and blood is
collected via cardiac puncture for analysis of plasma lipids (triglycerides, cholesterol),
glucose, insulin, and liver enzymes (ALT, AST).[1] Livers are excised, weighed, and
sectioned for histological analysis (H&E for general morphology and hepatocyte ballooning,
Oil Red O for lipid accumulation, and Sirius Red for fibrosis) and snap-frozen for molecular
analysis.[1]

Gene Expression Analysis: Total RNA is extracted from frozen liver tissue. The expression
levels of target genes are quantified using quantitative real-time PCR (QPCR) with SYBR
Green chemistry.[1] Gene expression is typically normalized to a housekeeping gene like
Gapdh or ActinB.[1][13]
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In Vitro Hepatocyte Culture Model

Cell Lines and Primary Cells: Studies often utilize human hepatoma cell lines like HepG2 or
primary hepatocytes isolated from mice or humans.[14][15] Primary hepatocytes are
considered the gold standard but have limited viability in culture.[15]

Cell Culture Conditions: Cells are cultured in appropriate media, such as Dulbecco's
Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and
antibiotics.[16] For experiments, cells are often serum-starved to synchronize them and
reduce confounding factors from serum components.

Treatment: SR9009 or SR9011 is dissolved in DMSO and added to the culture medium at
final concentrations typically ranging from 1 to 20 uM. Control cells are treated with an
equivalent volume of DMSO.[14]

Metabolic Assays:

o Lipogenesis: To measure de novo lipogenesis, cells can be incubated with radiolabeled
precursors like [14C]-acetate, followed by lipid extraction and scintillation counting.

o Glucose Production: Hepatocytes are incubated in glucose-free medium with
gluconeogenic substrates (e.g., lactate and pyruvate). Glucose secreted into the medium
is then measured using a glucose oxidase assay.

Gene Expression Analysis: After treatment for a specified duration (e.g., 24 hours), cells are
harvested, and RNA is extracted. Gene expression analysis is performed via gPCR as
described for the in vivo protocol.[14]

Western Blotting: To assess protein levels, cell lysates are prepared and separated by SDS-
PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies
against target proteins (e.g., FASN, SREBP-1c, PEPCK) and a loading control (e.g., B-actin).

Conclusion

The activation of REV-ERBa and REV-ERBf by synthetic agonists, exemplified by compounds

like SR9009 and SR9011, represents a promising therapeutic strategy for hepatic metabolic

diseases. The data strongly suggest that SR9186, acting through the same mechanism, would
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effectively suppress hepatic de novo lipogenesis and gluconeogenesis. This leads to a
reduction in liver fat, improved plasma lipid profiles, and better glucose control. The detailed
protocols provided herein offer a framework for researchers to further investigate the precise
effects and therapeutic potential of SR9186 and other REV-ERB agonists in the context of non-
alcoholic fatty liver disease, steatohepatitis, and type 2 diabetes. Further studies are warranted
to confirm these effects specifically for SR9186 and to evaluate its safety and efficacy profile for
potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9464921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9464921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://pubmed.ncbi.nlm.nih.gov/19096795/
https://www.youtube.com/watch?v=VMLMF-tHjL0
https://www.benchchem.com/product/b609158#sr9186-effects-on-hepatic-metabolism
https://www.benchchem.com/product/b609158#sr9186-effects-on-hepatic-metabolism
https://www.benchchem.com/product/b609158#sr9186-effects-on-hepatic-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

